trichlorothiophene-3-carboxylic acid
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Overview
Description
Trichlorothiophene-3-carboxylic acid is a chemical compound with the molecular formula C5HCl3O2S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is characterized by the presence of three chlorine atoms and a carboxylic acid group attached to the thiophene ring. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trichlorothiophene-3-carboxylic acid can be achieved through several methods. One common approach involves the chlorination of thiophene-3-carboxylic acid. This reaction typically uses chlorine gas or a chlorinating agent such as thionyl chloride (SOCl2) under controlled conditions to introduce chlorine atoms into the thiophene ring.
Another method involves the use of the Fiesselmann synthesis, which is a condensation reaction between ynones or ynoates and 2-mercapto acetate. This method is particularly useful for generating thiophene derivatives with various substituents .
Industrial Production Methods
Industrial production of this compound often involves large-scale chlorination processes. These processes are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Trichlorothiophene-3-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form various derivatives.
Reduction: The compound can be reduced to form thiophene derivatives with fewer chlorine atoms.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reducing agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Nucleophiles: Such as amines, alcohols, or thiols for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxylic acid group can yield carboxylate salts or esters, while reduction can produce thiophene derivatives with fewer chlorine atoms. Substitution reactions can introduce various functional groups, leading to a wide range of thiophene-based compounds.
Scientific Research Applications
Trichlorothiophene-3-carboxylic acid has several scientific research applications, including:
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions, particularly in the development of inhibitors for specific enzymes.
Industry: The compound is used in the production of corrosion inhibitors, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of trichlorothiophene-3-carboxylic acid involves its interaction with specific molecular targets. In biological systems, the compound can act as an inhibitor of certain enzymes by binding to their active sites and blocking their activity. This inhibition can affect various biochemical pathways, leading to changes in cellular processes.
In industrial applications, the compound’s mechanism of action is related to its chemical reactivity. For example, as a corrosion inhibitor, this compound can form a protective layer on metal surfaces, preventing oxidation and degradation.
Comparison with Similar Compounds
Trichlorothiophene-3-carboxylic acid can be compared with other thiophene derivatives, such as:
Thiophene-3-carboxylic acid: Lacks the chlorine substituents, making it less reactive in certain chemical reactions.
3,4,5-Trichlorothiophene-2-carboxylic acid: Similar in structure but with chlorine atoms in different positions, leading to different chemical properties and reactivity.
2,5-Dichlorothiophene: Contains fewer chlorine atoms and lacks the carboxylic acid group, resulting in different applications and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity, making it valuable for various scientific and industrial applications.
Properties
CAS No. |
854629-16-6 |
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Molecular Formula |
C5HCl3O2S |
Molecular Weight |
231.5 |
Purity |
95 |
Origin of Product |
United States |
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